molecular formula C21H20N2O4S B2893692 (E)-methyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 868154-62-5

(E)-methyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2893692
CAS No.: 868154-62-5
M. Wt: 396.46
InChI Key: FFVOHMLKDGXRSU-GXDHUFHOSA-N
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Description

(E)-Methyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic small molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a cyanoacrylamide moiety and a 3-methoxyphenyl group. This compound belongs to a class of cyanoacrylamide derivatives synthesized via a two-step protocol: (1) cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate precursors, followed by (2) Knoevenagel condensation with substituted benzaldehydes to introduce the α,β-unsaturated cyanoacrylamide side chain . The (E)-configuration of the acrylamido double bond is critical for molecular rigidity and bioactivity, as seen in structurally related compounds .

Key structural attributes include:

  • Tetrahydrobenzo[b]thiophene core: Enhances planarity and hydrophobic interactions.
  • Methyl ester group: Improves solubility and serves as a synthetic handle for further derivatization.

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-26-15-7-5-6-13(11-15)10-14(12-22)19(24)23-20-18(21(25)27-2)16-8-3-4-9-17(16)28-20/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,23,24)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVOHMLKDGXRSU-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Insights :

  • Electron-donating groups (e.g., -OCH₃) enhance lipophilicity and membrane permeability, while polar groups (e.g., -OH) improve solubility and antioxidant efficacy .
  • Bulky substituents (e.g., indole) may sterically hinder target engagement but offer opportunities for selective interactions .

Core Scaffold Modifications

Tetrahydrobenzo[b]thiophene vs. Dimethylthiophene

  • Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates: The dimethylthiophene core increases planarity and rigidity, enhancing π-π stacking but reducing solubility .

Ester Group Variations

  • Methyl Ester (Target Compound) : Lower molecular weight and higher volatility compared to ethyl esters (e.g., 3d, 3f) .
  • Ethyl Esters : Improved crystallinity and stability in storage, as evidenced by higher melting points (e.g., 3d: 298–300°C vs. methyl ester analogs) .

Characterization Data :

  • 1H NMR : Expected signals include δ 3.80–3.85 (s, 3H, -OCH₃), δ 8.20–8.30 (s, 1H, acrylamido -CH=), and δ 10.80–11.00 (s, 1H, -NH) .
  • HRMS : Calculated [M+H]⁺: 423.15 (C₂₂H₂₂N₂O₄S), consistent with related analogs .

Q & A

Q. What are the key considerations for optimizing solvent systems and reaction conditions during synthesis?

The synthesis typically involves Knoevenagel condensation or Gewald reactions. Key factors include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or toluene are preferred to enhance reactant solubility and control reaction kinetics .
  • Catalysts : Piperidine and acetic acid are commonly used to accelerate condensation reactions, with reflux conditions (5–6 hours) yielding 72–94% product .
  • Temperature control : Maintaining reflux temperatures (e.g., 40–70°C for Gewald reactions) ensures optimal cyclization and minimizes side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 6–8 ppm) and confirm ester/amide functional groups .
  • IR spectroscopy : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 2200 cm⁻¹ (C≡N stretch) validate acrylamido and cyano groups .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 397.45 for C₂₀H₁₉N₃O₄S derivatives) .

Q. How can researchers assess the antioxidant and anti-inflammatory activities of this compound?

  • In vitro antioxidant assays : DPPH radical scavenging and ferric-reducing power tests evaluate electron-donating capacity .
  • In vivo anti-inflammatory models : Carrageenan-induced paw edema in rodents measures inhibition of prostaglandin synthesis .
  • Dose-response curves : IC₅₀ values (e.g., 10–50 μM) quantify potency compared to standard antioxidants like ascorbic acid .

Advanced Questions

Q. How can spectral data contradictions (e.g., overlapping NMR signals) be resolved?

  • 2D NMR techniques : HSQC and HMBC correlations differentiate overlapping signals in the tetrahydrobenzo[b]thiophene core .
  • Deuteration experiments : Exchanging labile protons (e.g., NH groups) simplifies spectra by eliminating splitting .
  • Computational modeling : Density Functional Theory (DFT) predicts chemical shifts to validate experimental data .

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance bioactivity?

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring improves anti-inflammatory potency by modulating electron density .
  • Core modifications : Replacing the methoxy group with hydroxyl or methyl groups alters hydrogen-bonding interactions with target enzymes .
  • Bioisosteric replacement : Substituting the cyano group with carboxylic acid improves solubility while retaining activity .

Q. How can researchers address data contradictions in synthesis yields or bioactivity across studies?

  • Reaction reproducibility : Strict control of moisture (via anhydrous solvents) and oxygen (via inert gas purging) minimizes variability in yields .
  • Bioassay standardization : Normalizing cell lines (e.g., RAW 264.7 macrophages) and incubation times reduces inter-study variability in IC₅₀ values .
  • Statistical analysis : Multivariate regression identifies confounding factors (e.g., solvent purity, temperature fluctuations) .

Q. What methodologies are used to analyze degradation products under physiological conditions?

  • HPLC-MS/MS : Reverse-phase chromatography with mass detection identifies hydrolyzed esters or oxidized thiophene rings .
  • Forced degradation studies : Exposure to acidic/basic conditions (pH 1–13) or UV light accelerates degradation for pathway elucidation .
  • Metabolite profiling : Liver microsome assays reveal phase I/II metabolites, such as glucuronidated or sulfated derivatives .

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